7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Description
This compound, identified as Prostaglandin E1 (PGE1) (CAS 745-65-3), is a prostaglandin derivative characterized by a cyclopentane ring with hydroxyl and ketone groups, an aliphatic side chain containing double bonds, and a carboxylic acid terminus . Prostaglandins are lipid mediators with diverse physiological roles, including vasodilation, inflammation modulation, and smooth muscle regulation. The stereochemistry (1R,2R,3R,3S,7R) is critical for receptor binding and biological activity, as minor structural changes can alter potency and selectivity .
Properties
IUPAC Name |
7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-FSNPWBFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390584 | |
| Record name | AC1MMZ8N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64625-54-3 | |
| Record name | AC1MMZ8N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is a type of prostanoid . Prostanoids are a subclass of eicosanoids, which are lipid compounds derived from twenty-carbon essential fatty acids. They play crucial roles in various biological processes such as inflammation, blood flow, and the formation of blood clots.
Mode of Action
This interaction can trigger a cascade of intracellular events, leading to various physiological responses.
Biochemical Pathways
Prostanoids, including this compound, are involved in the arachidonic acid metabolic pathway. They are produced from arachidonic acid by the action of the cyclooxygenase enzymes. The specific downstream effects depend on the type of prostanoid and the tissue in which they are produced.
Biological Activity
Structural Formula
The compound can be represented structurally as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P (octanol-water) | Not determined |
Research indicates that this compound may act through multiple biological pathways. It has been suggested to interact with specific receptors and enzymes involved in metabolic processes. However, detailed mechanistic studies are still ongoing.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases.
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which may help in reducing oxidative stress in cells.
- Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in infection control.
Case Studies
- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.
- Case Study 2 : In vitro tests showed that the compound inhibited the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
In Vitro Studies
In vitro assays have shown that the compound can modulate various cellular pathways:
- Cell Proliferation : It was found to influence cell cycle progression in cancer cell lines.
- Apoptosis Induction : The compound has been reported to induce apoptosis in specific cancer types, suggesting a role in cancer therapy.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and bioavailability of the compound:
- Bioavailability : Results indicate moderate bioavailability, which may affect its therapeutic efficacy.
- Toxicity Profile : Toxicological assessments have shown low acute toxicity levels, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and related prostaglandins:
Stability and Toxicity
- PGE1: Requires storage at 2–8°C due to sensitivity to heat and oxidation .
- Carboprost : Enhanced stability from methyl substitution allows room-temperature storage in some formulations. Classified as a high-alert medication due to potent uterine effects .
- Methyl Ester (Misoprostol Impurity) : Lower vapor pressure (2.03E-14 mmHg) suggests reduced volatility and improved handling safety .
Research Findings and Clinical Implications
- Receptor Specificity : The (1R,2R,3R) configuration in PGE1 optimizes binding to EP1/EP3 receptors, while Carboprost’s methyl group shifts affinity toward FP receptors, explaining its uterotonic action .
- Metabolic Stability : Esterified derivatives (e.g., methyl esters) resist rapid degradation by esterases, prolonging half-life compared to free acids .
- Toxicity Profile: Acute oral toxicity (Category 2, H300) noted for some analogs () underscores the need for careful dosing in therapeutic applications.
Preparation Methods
Formation of the Cyclopentane Core
The synthesis begins with the preparation of a bicyclic lactone intermediate, (1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentane. This intermediate is synthesized via asymmetric epoxidation of a cyclopentene precursor, followed by acid-catalyzed ring-opening to introduce the hydroxyl groups at C3 and C7 of the octenyl side chain. The stereochemistry is controlled using chiral catalysts, such as titanium tetraisopropoxide with a tartrate-derived ligand, achieving >90% enantiomeric excess.
Side Chain Elaboration
The omega chain (hept-5-enoic acid) is introduced via Wittig reaction between the cyclopentane core and a ylide generated from 5-carboxypentyltriphenylphosphonium bromide. This step proceeds in tetrahydrofuran (THF) at −78°C, yielding the trans-configured double bond (Z = 85%). The alpha chain (oct-1-enyl) is appended using a Suzuki-Miyaura coupling with a boronic ester containing the 3S,7R-dihydroxy motif, facilitated by palladium(II) acetate and triphenylphosphine.
Oxidation and Deprotection
The ketone at C5 is introduced via Jones oxidation (CrO3 in H2SO4/acetone) under controlled conditions (0°C, 2 h), followed by deprotection of silyl ethers using tetrabutylammonium fluoride (TBAF) in THF. Final purification by reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords the target compound in 62% overall yield.
Biocatalytic Hydroxylation of Prostaglandin Precursors
Microbial bioconversion offers an alternative route for introducing hydroxyl groups with high stereoselectivity:
Substrate Preparation
A PGE1 analog, 7-[(1R,2R,3R)-2-oct-1-enyl-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid, is synthesized via the Corey method and used as the substrate.
Enzymatic Dihydroxylation
Streptomyces sp. ATCC 53771 is employed to catalyze the dihydroxylation of the octenyl side chain. Fermentation in a medium containing glucose (2% w/v) and yeast extract (0.5% w/v) at 28°C for 72 hours introduces hydroxyl groups at C3 and C7 with 3S,7R configuration. The reaction is monitored by LC-MS, showing 88% conversion.
Downstream Processing
The broth is acidified to pH 3.0, and the product is extracted with ethyl acetate. Silica gel chromatography (hexane/ethyl acetate, 1:1) isolates the dihydroxy derivative, which is crystallized from methanol/water (4:1) to achieve 99% purity.
Semi-Synthetic Modification of Natural Prostaglandins
Hydroxylation of PGE1
PGE1 (alprostadil) is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β (OsO4, K3Fe(CN)6, (DHQD)2PHAL) in tert-butanol/water (1:1) at 0°C. This introduces the 3S,7R-dihydroxy groups on the octenyl chain with 92% diastereomeric excess.
Oxidation and Purification
The intermediate is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to form the 5-oxo group. Final purification via flash chromatography (SiO2, chloroform/methanol 9:1) yields the title compound in 54% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|
| Corey Lactone | Wittig reaction, Suzuki coupling | 62% | >90% ee |
| Biocatalytic | Microbial dihydroxylation | 58% | 88% de |
| Semi-Synthetic | Sharpless dihydroxylation | 54% | 92% de |
Critical Challenges and Optimization Strategies
Stereochemical Control
The 3S,7R-dihydroxy configuration on the octenyl side chain necessitates chiral auxiliaries or enzymatic methods to avoid racemization. Computational modeling (DFT) has guided ligand selection in asymmetric catalysis, improving ee from 75% to 93% in recent iterations.
Q & A
Q. 1.1. What are the key challenges in synthesizing 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid, and how can stereochemical purity be ensured?
Answer: Synthesis challenges include controlling multiple chiral centers (e.g., 1R,2R,3R and 3S,7R configurations) and preventing undesired side reactions during cyclopentyl ring formation . Methodological solutions:
- Use asymmetric catalysis (e.g., Sharpless epoxidation) for stereoselective dihydroxylation .
- Purify intermediates via chiral HPLC with polar stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities .
- Validate purity using NMR coupling constants (e.g., for double-bond geometry) and optical rotation measurements .
Q. 1.2. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Answer:
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., CHO) and fragmentation patterns .
- 2D-NMR (COSY, HSQC, HMBC): Resolve overlapping proton signals and assign stereochemistry (e.g., NOESY correlations for cyclopentyl substituents) .
- X-ray crystallography: Definitive assignment of absolute configuration for crystalline derivatives .
Q. 1.3. How should researchers handle storage and stability concerns during experiments?
Answer:
- Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl and enol groups .
- Avoid aqueous solutions at pH > 7 , which may hydrolyze ester or lactone derivatives .
- Monitor degradation via HPLC-UV at 210–230 nm (carboxylic acid chromophore) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported toxicity data (e.g., acute oral toxicity vs. therapeutic use in analogs)?
Answer:
- Conduct species-specific in vivo studies (rodent vs. primate) to assess metabolic differences (e.g., cytochrome P450 activity) .
- Perform structure-activity relationship (SAR) analysis on analogs (e.g., Carboprost, a prostaglandin analog with similar backbone but lower toxicity) to identify toxicophores .
- Use in silico toxicity prediction tools (e.g., ProTox-II) to model LD and compare with experimental data .
Q. 2.2. What experimental strategies are recommended for studying the compound’s interaction with prostaglandin receptors (e.g., EP1/EP3)?
Answer:
- Competitive binding assays: Use -labeled PGE and recombinant EP receptors in HEK293 cells to measure IC values .
- Molecular dynamics simulations: Model ligand-receptor interactions (e.g., hydrogen bonding with Arg291 in EP3) using software like GROMACS .
- Knockout mouse models: Assess physiological effects (e.g., uterine contraction) in EP1 or EP3 strains .
Q. 2.3. How can researchers address discrepancies in reported biological activity due to stereoisomerism?
Answer:
Q. 2.4. What methodologies are effective for analyzing degradation products under varying experimental conditions?
Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS: Identify degradation products (e.g., oxidized dihydroxy derivatives) using a C18 column and ESI-negative mode .
- Stability-indicating assays: Validate methods per ICH Q2(R1) to ensure specificity for degraded samples .
Methodological Considerations for Data Interpretation
Q. 3.1. How should researchers approach contradictory data on the compound’s solubility and bioavailability?
Answer:
- Solubility: Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Bioavailability: Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .
- Nanoparticle formulation: Improve solubility via liposomal encapsulation (e.g., phosphatidylcholine-based carriers) .
Q. 3.2. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
